SARS-CoV-2 3CLpro-IN-15

描述

The exact mass of the compound p,beta-Dinitrostyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

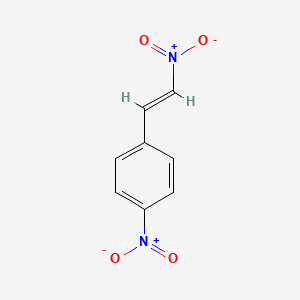

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABXLWPUIWFTNM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879316 | |

| Record name | 4-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5576-98-7, 3156-41-0 | |

| Record name | 1-Nitro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5576-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,beta-Dinitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Nitrovinyl Compounds in Organic Synthesis

Nitrovinyl compounds, also known as nitroalkenes, represent a cornerstone class of reagents in organic synthesis, prized for their versatile reactivity. sci-hub.se The nitro group, being strongly electron-withdrawing, profoundly influences the chemical behavior of the adjacent vinyl group, making these compounds potent electrophiles and dienophiles. solubilityofthings.com This inherent reactivity allows them to participate in a wide array of chemical transformations, serving as key building blocks for more complex molecules. sci-hub.sesolubilityofthings.com

A common method for synthesizing β-nitrostyrenes is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229). wikipedia.org The resulting nitrovinyl moiety is a versatile functional handle. For instance, nitroalkenes are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. They are also active participants in cycloaddition reactions, where they can act as electrophiles. The reduction of the nitro group to an amine is another fundamental transformation, famously utilized in the synthesis of various substituted phenethylamines. wikipedia.org The utility of the nitrovinyl group is further demonstrated in compounds like 2-(2-nitrovinyl)furan (B1194071) and 1-(2-nitrovinyl)naphthalene, which serve as precursors in diverse synthetic applications, including materials science and the development of novel chemical entities. solubilityofthings.comontosight.ai

Academic Significance and Research Trends Pertaining to Dinitrostyrene Derivatives

Dinitrostyrene derivatives are of considerable academic and practical interest due to the combined electronic effects of two nitro groups, which create highly electron-deficient systems. This characteristic enhances their reactivity and makes them valuable precursors for a range of target molecules. A major research trend involves their use in the synthesis of heterocyclic compounds, particularly indoles and their derivatives, which are core structures in many biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net

A key synthetic strategy is the reductive cyclization of ortho-nitro-β-nitrostyrenes, a transformation pioneered by Nenitzescu. researchgate.netresearchgate.net This reaction provides an efficient route to various substituted indoles. researchgate.net Research has expanded this methodology to include different isomers and substitution patterns. For example, derivatives like 4,5-diacetoxy-2,β-dinitrostyrene and 4,5-dibenzyloxy-2,β-dinitrostyrene have been successfully converted to the corresponding 5,6-disubstituted indoles through reductive cyclization using reagents like iron in acetic acid or, more recently, sodium dithionite (B78146). google.comepo.org These indoles, such as 5,6-dihydroxyindole (B162784) (DHI), are important in melanin (B1238610) production and are used in dye compositions. google.comepo.org

Beyond heterocycle synthesis, dinitrostyrene derivatives have been explored in other fields. For instance, polymers based on 2,4-dinitrostyrene (B14738539) have been synthesized and investigated as potential energetic materials. ntrem.com Furthermore, recent studies have focused on developing novel reactions, such as the synthesis of 3-(2-nitrovinyl)-indoles from C-2-substituted indoles and 2-nitroacetophenones, which can then undergo electrocyclization to form complex polycyclic scaffolds like benzo[a]carbazoles. acs.org

Overview of Key Research Areas for Beta,4 Dinitrostyrene

Classical and Established Synthetic Routes to BETA,4-DINITROSTYRENE

Strategic Nitration of Styrene (B11656) Building Blocks

The synthesis of beta,4-dinitrostyrene can be achieved through the strategic nitration of appropriately substituted styrene precursors. A common approach involves the nitration of 4-nitrocinnamic acid with mixed acid, which results in the formation of beta,4-dinitrostyrene. psu.edu Similarly, nitration of 3,4-benzyloxy-β-nitrostyrene is a known method to produce 4,5-dibenzyloxy-2,β-dinitrostyrene, a precursor that can be further processed. google.comepo.org

The nitration of styrene derivatives is influenced by the existing substituents on the aromatic ring and the vinyl group. For instance, the presence of an electron-withdrawing group at the β-position of a styrene molecule deactivates the aromatic nucleus towards electrophilic attack and directs substitution to the ortho and para positions. psu.edu Research has shown that the nitration of ethyl cinnamate (B1238496) and β-nitrostyrene in sulfuric acid of varying concentrations leads to different product yields, with the ortho:para ratio for ethyl cinnamate decreasing with increasing acidity. rsc.org

A notable method involves the Zn(II)-controlled regioselective nitration of 3,4-dihydroxynitrostyrene using tetranitromethane at a specific pH to yield 4,5-dihydroxy-2,β-dinitrostyrene. thieme-connect.com This highlights the importance of reaction conditions in directing the nitration to the desired position. In some cases, protecting groups are employed on hydroxyl functions before nitration, which are later removed. google.com However, methods have been developed to perform nitration directly on dihydroxy nitrostyrenes without the need for protection, using reagents like tetranitromethane in the presence of a zinc salt. google.com

The reaction between the nitronium ion and the styrene derivative can lead to the formation of nitroalcohols as intermediates, which may subsequently decompose to nitrobenzaldehydes in concentrated sulfuric acid. psu.edursc.org These side reactions underscore the complexity of nitration processes for these substrates.

Condensation Reactions Utilizing Nitroalkanes (e.g., Henry Reaction)

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that condenses a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org This method is widely used for the synthesis of β-nitrostyrene derivatives, which are precursors to beta,4-dinitrostyrene. researchgate.net The reaction typically begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org Subsequent dehydration of the resulting β-nitro alcohol yields the nitroalkene. wikipedia.orgorganic-chemistry.org

In the context of beta,4-dinitrostyrene synthesis, a common strategy involves the condensation of a substituted benzaldehyde (B42025) with nitromethane (B149229). For example, o-nitrobenzaldehyde can be condensed with nitromethane using a base catalyst to prepare o,β-dinitrostyrene. researchgate.net Similarly, 4-(N,N-dimethylamino)benzaldehyde reacts with nitromethane in the presence of ethylenediamine (B42938) and acetic acid in isopropanol (B130326) to form 4-(N,N-dimethylamino)-beta-nitrostyrene. sciencemadness.org

The choice of base and reaction conditions can significantly influence the reaction's outcome and yield. While traditional methods often employ bases like sodium hydroxide (B78521) or potassium carbonate, research has explored various catalytic systems to improve efficiency and selectivity. benchchem.com The Henry reaction can be performed under mild conditions and has been shown to be effective even when promoted by tap water without a catalyst. thieme-connect.com

Preparation via Chemoselective Debenzylation of Protected Precursors (e.g., 4,5-Dibenzyloxy-2,β-dinitrostyrene)

A key strategy for synthesizing certain dinitrostyrene analogues, particularly those with hydroxyl groups, involves the use of benzyl (B1604629) protecting groups. These groups are later removed through a process called debenzylation. A notable example is the preparation of 4,5-dihydroxy-2,β-dinitrostyrene from its dibenzyloxy precursor. google.comgoogle.com

Trifluoroacetic acid (TFA) has been identified as a highly effective and selective agent for this debenzylation. google.combenchchem.com It can cleave the benzyl ethers without affecting other sensitive functional groups in the molecule, such as the nitro groups or the styrene double bond. google.com This chemoselectivity is crucial for obtaining the desired product in high purity. The reaction is typically carried out for several hours, and the product can be recovered in substantially pure form. google.com

The resulting 4,5-dihydroxy-2,β-dinitrostyrene is a valuable intermediate, for instance, in the synthesis of 5,6-dihydroxyindole (B162784) through catalytic reductive cyclization. google.comgoogle.com The development of this selective debenzylation method represents a significant advancement, enabling a more direct route to these compounds. google.com

Development of Novel and Efficient Synthetic Strategies for BETA,4-DINITROSTYRENE

Catalytic Approaches in Dinitrostyrene Synthesis

Modern synthetic chemistry has increasingly focused on catalytic methods to enhance the efficiency, selectivity, and environmental friendliness of chemical processes, including the synthesis of dinitrostyrenes. In the context of the Henry reaction, which is a cornerstone for preparing nitrostyrene precursors, various catalytic systems have been developed. These range from simple base catalysts to more sophisticated chiral metal catalysts designed to control stereochemistry. wikipedia.org For instance, diamino-functionalized mesoporous organosilicas have been employed as catalysts, achieving high yields in the Henry nitro aldol (B89426) condensation. benchchem.com

Catalysis also plays a critical role in subsequent transformations. For example, the reductive cyclization of dinitrostyrenes to form indoles, a common application of these compounds, is often a catalytic process. Palladium, platinum, or rhodium catalysts are used for the reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene. google.comgoogle.com Furthermore, silica (B1680970) gel has been utilized to assist the reductive cyclization of 4,5-dibenzyloxy-2,β-dinitrostyrene. google.comepo.org

The development of novel catalysts continues to be an active area of research, with the goal of improving reaction rates, yields, and selectivities while operating under milder conditions.

Scalability and Process Optimization in BETA,4-DINITROSTYRENE Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including safety, cost-effectiveness, and process efficiency. For the synthesis of dinitrostyrenes and their derivatives, scalability is a key consideration. Research has focused on developing practical and efficient processes that can be implemented on a multikilogram scale.

One example is the development of a three-step process for preparing 4,5-dichloroindole (B179347), which involves the nitration of 2,3-dichlorobenzaldehyde, a telescopic Henry reaction, and a reductive cyclization of the resulting o,β-dinitrostyrene intermediate. acs.org This process has been successfully demonstrated on a large scale, producing the final product in good yields and high purity without the need for column chromatography. acs.org The reactions are designed to be facile, safe, and easy to scale up. acs.org

Synthesis of Specific Isomeric and Substituted Dinitrostyrenes

The following sections outline the established methodologies for accessing various dinitrostyrene isomers, highlighting the diversity of synthetic strategies employed.

Synthetic Access to β,2-Dinitrostyrene

The synthesis of β,2-dinitrostyrene and its derivatives is often a crucial step in the preparation of corresponding indole structures. One approach involves the reductive cyclization of a 2,β-dinitrostyrene intermediate. thieme-connect.comscispace.com For instance, the synthesis of 5,6-dihydroxyindole has been achieved through the reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene. thieme-connect.com This precursor can be prepared via a Zn(II)-controlled regioselective nitration of 3,4-dihydroxynitrostyrene. thieme-connect.com Another strategy for constructing the indole ring from an o,β-dinitrostyrene involves reductive cyclization, presenting an alternative to methods like the Hemetsberger reaction. scispace.comscielo.br

A general method for the synthesis of 2-alkyl-7-methoxyindoles relies on the reductive cyclization of β-alkyl-3-methoxy-2,β-dinitrostyrenes. semanticscholar.org This process begins with the treatment of 3-methoxy-2-nitrobenzaldehyde (B1294539) with a nitroalkane in the presence of potassium fluoride (B91410) and 18-crown-6 (B118740) to yield a hydroxy dinitro intermediate. semanticscholar.org Subsequent dehydration affords the desired β-alkyl-3-methoxy-2,β-dinitrostyrene, which is then subjected to reductive cyclization using hydrogen gas and a palladium on carbon (Pd/C) catalyst to furnish the final indole product. semanticscholar.org

Similarly, the synthesis of 4,5-dichloroindole involves the creation of an o,β-dinitrostyrene intermediate which then undergoes reductive cyclization. acs.org

Methodologies for (E)-Styrene, m,β-Dinitro- (m,beta-Dinitrostyrene)

The synthesis of (E)-m,β-dinitrostyrene is typically achieved through the condensation of 3-nitrobenzaldehyde (B41214) with nitromethane. ontosight.ai This reaction is carried out in the presence of a base, followed by a dehydration step to form the final styrene derivative. ontosight.ai This compound is characterized by a benzene (B151609) ring linked to a propene chain, with nitro groups at the meta position on the benzene ring and at the beta position of the propene chain, with an (E) configuration for the double bond. ontosight.ai

Preparation of o,β-Dinitrostyrene Intermediates

The preparation of o,β-dinitrostyrene intermediates is a key step in the synthesis of various indole derivatives. scispace.comscielo.br These intermediates are typically formed through condensation reactions. scispace.comscielo.br For example, in the synthesis of certain indolecarboxylic acids, an o,β-dinitrostyrene serves as a pivotal intermediate for the construction of the indole heterocyclic ring via reductive cyclization. scispace.comscielo.br This method provides a complementary approach to other synthetic routes like the Hemetsberger reaction involving vinyl azides. scispace.comscielo.br

Another example is the synthesis of 4,5-dichloroindole, which proceeds through a three-step process starting from 2,3-dichlorobenzaldehyde. acs.org The process involves nitration, followed by a Henry reaction to form an o,β-dinitrostyrene intermediate, which is then converted to the final product by reductive cyclization using iron powder. acs.org The synthesis of methoxy-activated indoles has also been achieved through the reductive cyclization of o,β-dinitrostyrene intermediates using iron powder in acetic acid. chim.it

Synthesis of β,β-Dinitrostyrene Derivatives

The synthesis of β,β-dinitrostyrene derivatives has been explored, particularly in the context of their reactivity with nucleophiles. For instance, the addition of L-cysteine to β,β-dinitrostyrene derivatives has been investigated. koreascience.kr

Direct Synthesis of (E)-4,5-Dihydroxy-2,β-Dinitrostyrene

(E)-4,5-dihydroxy-2,β-dinitrostyrene is a key precursor for the synthesis of 5,6-dihydroxyindole (DHI), a compound involved in melanin (B1238610) production. google.comepo.orgtandfonline.com Several synthetic routes to this dinitrostyrene have been developed.

One method involves a three-step synthesis starting from 3,4-dihydroxy-β-nitrostyrene. thieme-connect.com This process features a Zn(II)-controlled regioselective nitration using tetranitromethane at pH 8.0. thieme-connect.comthieme-connect.com The resulting (E)-4,5-dihydroxy-2,β-dinitrostyrene can then be converted to DHI via reductive cyclization. thieme-connect.comthieme-connect.com

An alternative route starts from 6-nitropiperonal, which undergoes a two-step deprotection to yield 4,5-dihydroxy-2-nitrobenzaldehyde. tandfonline.com This intermediate then reacts with nitromethane in a Knoevenagel condensation to produce the desired dinitrostyrene. tandfonline.com Another approach involves the debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene using trifluoroacetic acid. tandfonline.comgoogle.comgoogle.com

The synthesis of the related (E)-4,5-diacetoxy-2,β-dinitrostyrene has also been reported. thieme-connect.com This is achieved by nitrating (E)-4,5-diacetoxy-β-nitrostyrene with fuming nitric acid. thieme-connect.com The diacetoxy derivative can then be used to produce 5,6-diacetoxyindole (B75982) (DAI) through reductive cyclization. google.comthieme-connect.com

The reductive cyclization of (E)-4,5-dihydroxy-2,β-dinitrostyrene to 5,6-dihydroxyindole can be accomplished using sodium dithionite (B78146) with zinc sulfate (B86663) in a phosphate (B84403) buffer or via catalytic hydrogenation with a palladium on carbon catalyst. google.comgoogle.com

Data Tables

Table 1: Synthesis of 2-Alkyl-7-methoxyindoles via Reductive Cyclization semanticscholar.org

| Entry | R Group | Intermediate 3 Yield (%) | Intermediate 4 Yield (%) | Final Product 5 Yield (%) |

| 1 | H | 95 | 92 | 75 |

| 2 | CH₃ | 96 | 96 | 62 |

| 3 | CH₂CH₃ | 94 | 95 | 65 |

| 4 | (CH₂)₂CH₃ | 93 | 94 | 68 |

Intermediate 3: 1-(3-Methoxy-2-nitrophenyl)-2-nitroalkanol Intermediate 4: β-Alkyl-3-methoxy-2,β-dinitrostyrene Final Product 5: 2-Alkyl-7-methoxyindole

Table 2: Synthesis of (E)-4,5-dihydroxy-2,β-dinitrostyrene and Subsequent Cyclization google.comepo.org

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4,5-dihydroxy-2-nitrobenzaldehyde | CH₃NO₂, base | (E)-4,5-dihydroxy-2,β-dinitrostyrene | - |

| 4,5-dibenzyloxy-2,β-dinitrostyrene | Trifluoroacetic acid, reflux | (E)-4,5-dihydroxy-2,β-dinitrostyrene | - |

| 3,4-dihydroxy-β-nitrostyrene | Tetranitromethane, ZnSO₄, pH 8.0 | (E)-4,5-dihydroxy-2,β-dinitrostyrene | - |

| (E)-4,5-dihydroxy-2,β-dinitrostyrene | Na₂S₂O₄, phosphate buffer (pH 7) | 5,6-dihydroxyindole | - |

| (E)-4,5-dihydroxy-2,β-dinitrostyrene | Na₂S₂O₄, ZnSO₄, phosphate buffer (pH 4) | 5,6-dihydroxyindole | 40 |

| (E)-4,5-diacetoxy-β-nitrostyrene | Fuming nitric acid | (E)-4,5-diacetoxy-2,β-dinitrostyrene | 85 |

| (E)-4,5-diacetoxy-2,β-dinitrostyrene | Na₂S₂O₄, ZnSO₄, acetate (B1210297) buffer (pH 4) | 5,6-diacetoxyindole | 60 |

Electrophilic Character and Quantitative Reactivity Profiles of Nitroalkenes

Nitroalkenes, including β,4-dinitrostyrene, are recognized as potent electrophiles due to the strong electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. nih.govchemrxiv.org This polarization renders the β-carbon atom highly susceptible to attack by nucleophiles. benchchem.com The reactivity of these compounds is a central aspect of their utility in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Michael addition. mdpi.comwikipedia.org

The electrophilic reactivity of nitroalkenes can be quantified both experimentally and theoretically. A widely used experimental method involves the correlation equation log k₂(20 °C) = sₙ(N + E), developed by Herbert Mayr. uni-muenchen.deacs.org In this framework, the electrophilicity of a compound is defined by the parameter E, while N and sₙ are parameters specific to the nucleophile. uni-muenchen.deacs.org Kinetics of the reactions between trans-β-nitrostyrenes and a series of standard carbanions in dimethyl sulfoxide (B87167) (DMSO) have been measured to determine their E parameters. acs.org This work has successfully integrated trans-β-nitrostyrenes into a comprehensive electrophilicity scale. uni-muenchen.deuni-muenchen.de For instance, the E parameters for a range of substituted trans-β-nitrostyrenes have been found to be in the range of -12 to -15. acs.org

Theoretical approaches using Conceptual Density Functional Theory (CDFT) also provide valuable insights. mdpi.com Parameters such as the global electrophilicity index (ω) are calculated to classify the electrophilic character of these molecules. growingscience.com Studies have shown that conjugated nitroalkenes are strong electrophiles, with the β-carbon atom typically being the most electrophilic center. mdpi.com For example, replacing a methyl group with a phenyl ring in a nitroalkene increases the ω value from 2.36 eV to 2.66 eV, indicating enhanced electrophilicity. growingscience.com

Table 1: Experimentally Determined Electrophilicity Parameters (E) for Substituted trans-β-Nitrostyrenes

| Substituent (X) in X-C₆H₄-CH=CH-NO₂ | Electrophilicity Parameter (E) |

|---|---|

| 4-MeO | -14.73 |

| 4-Me | -14.28 |

| H | -13.78 |

| 4-Cl | -13.29 |

| 4-CF₃ | -12.59 |

| 4-NO₂ (β,4-dinitrostyrene) | -12.19 |

Data sourced from studies on the kinetics of reactions with carbanions in DMSO. acs.org

Substituents on the aromatic ring of β-nitrostyrene significantly modulate its electrophilicity. Electron-withdrawing groups, such as a nitro group at the para-position, increase the electrophilic character of the molecule. chemrxiv.orgmdpi.com This is quantitatively demonstrated by the Mayr electrophilicity scale, where 4-nitro-β-nitrostyrene (β,4-dinitrostyrene) has a less negative E parameter (-12.19) compared to unsubstituted β-nitrostyrene (-13.78), indicating higher electrophilicity. acs.org Theoretical calculations corroborate this trend, showing that electron-withdrawing groups on the phenyl ring lead to an increase in the global electrophilicity index (ω). mdpi.com

Nucleophilic Addition Reactions Involving Dinitrostyrene Frameworks

The pronounced electrophilicity of dinitrostyrenes makes them excellent substrates for nucleophilic addition reactions, particularly the Michael-type conjugate addition. benchchem.comwikipedia.org This reactivity is fundamental to their application in synthesizing more complex molecules.

β,4-Dinitrostyrene and related nitroalkenes readily undergo Michael addition with a wide array of nucleophiles. benchchem.com These include soft carbon nucleophiles like malonates and β-ketoesters, as well as heteroatom nucleophiles such as amines and thiols. wikipedia.orgniscair.res.in The reaction is often catalyzed by a base, which deprotonates the nucleophile to generate a more reactive species. wikipedia.org For example, the addition of dimethyl malonate to trans-β-nitrostyrene can be effectively catalyzed by various organocatalysts. niscair.res.in The high reactivity of nitroalkenes also allows them to participate in organocatalytic asymmetric Michael additions, which are crucial for producing chiral γ-nitro compounds. mdpi.comethz.ch

The reaction of nitroalkenes with biological thiols is of significant interest due to its implications in biochemistry and pharmacology. nih.gova-z.lu Thiols, particularly in their deprotonated thiolate form, are potent nucleophiles that readily add to the electrophilic β-carbon of nitroalkenes. nih.govresearchgate.net

Specific studies have demonstrated that β,β-dinitrostyrene derivatives easily undergo addition reactions with L-cysteine, even without the protection of the amino and carboxyl groups of the amino acid. scispace.com The reaction proceeds via a Michael-type mechanism where the sulfur atom of L-cysteine attacks the β-carbon of the dinitrostyrene derivative. scispace.com For example, the reaction between L-cysteine and 1-(4-nitrophenyl)-2,2-dinitroethene yields S-[2,2-dinitro-1-(p-nitro)phenylethyl]-L-cysteine. scispace.com Kinetic analyses of similar reactions with other nitroalkenes show that these additions are rapid, with second-order rate constants significantly greater than those for reactions with other biological electrophiles. a-z.luresearchgate.net The reaction rate is dependent on pH, increasing at higher pH values where the concentration of the more nucleophilic thiolate anion is greater. a-z.luresearchgate.net

Table 2: Adducts Formed from the Reaction of L-Cysteine with Substituted β,β-Dinitrostyrenes

| Substituent on Phenyl Ring of Dinitrostyrene | Resulting Adduct with L-Cysteine |

|---|---|

| H | S-(2,2-dinitro-1-phenylethyl)-L-cysteine |

| p-methyl | S-[2,2-dinitro-1-(p-methyl)phenylethyl]-L-cysteine |

| p-methoxy | S-[2,2-dinitro-1-(p-methoxy)phenylethyl]-L-cysteine |

| p-chloro | S-[2,2-dinitro-1-(p-chloro)phenylethyl]-L-cysteine |

| p-nitro | S-[2,2-dinitro-1-(p-nitro)phenylethyl]-L-cysteine |

Data sourced from a study on the nucleophilic addition of L-cysteine to β,β-dinitrostyrene derivatives. scispace.com

In contrast to many other Michael acceptors that require acid or base catalysis for the addition of alcohols, certain highly activated nitroalkenes can react directly. libretexts.orgpressbooks.pub Research has shown a facile addition of ethanol (B145695) to the double bond of β,β-dinitrostyrene at room temperature without the need for any catalyst. researchgate.net This high reactivity is attributed to the strong electron-withdrawing power of the two nitro groups attached to the same vinylic carbon, which significantly enhances the electrophilicity of the double bond, making it susceptible to attack even by weak nucleophiles like ethanol. researchgate.net In some cases involving substituted nitrostyrenes, the reaction with ethanol is proposed to proceed via an elimination-addition mechanism. sci-hub.se

Reductive Cyclization Pathways Utilizing Dinitrostyrene Precursors

Dinitrostyrene compounds are key precursors in the synthesis of indoles through reductive cyclization. This transformation involves the reduction of both the ortho-nitro group on the aromatic ring and the β-nitro group on the vinyl side chain, followed by an intramolecular cyclization to form the indole ring system. Various methodologies have been developed to achieve this, employing different reducing agents and catalysts.

A pioneering method for indole synthesis involves the reductive cyclization of o,β-dinitrostyrenes, a reaction extensively studied by Nenitzescu and his colleagues. researchgate.netresearchgate.net The process begins with the preparation of the o,β-dinitrostyrene precursor, typically through a base-catalyzed condensation (a Henry reaction) of an o-nitrobenzaldehyde with a nitroalkane, such as nitromethane. researchgate.netbhu.ac.in

The subsequent step is the reductive cyclization of the resulting o,β-dinitrostyrene. This transformation reduces the two nitro groups, leading to an intermediate that cyclizes and eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring. bhu.ac.in While various reduction methods can be employed, achieving high yields and purity, especially for sensitive substrates like those leading to dihydroxyindoles, may require specific conditions. For example, the synthesis of 5,6-diacetoxyindole necessitated milder hydrogenation conditions to obtain the desired product in a good yield. researchgate.net This method has been successfully applied to the synthesis of various substituted indoles, including 4,7-dimethoxyindole and 5,6-methylenedioxyindole. researchgate.net

Catalytic hydrogenation is a highly effective and widely used strategy for the reductive cyclization of dinitrostyrene precursors. The platinum-group metals—palladium (Pd), platinum (Pt), and rhodium (Rh)—are particularly efficient catalysts for this transformation. google.comiitm.ac.in

This method allows for a one-step synthesis of indoles from dinitrostyrenes under a hydrogen atmosphere. google.com For instance, 5,6-dihydroxyindole can be prepared in high yield and purity directly from 4,5-dihydroxy-2,β-dinitrostyrene using a palladium, platinum, or rhodium catalyst supported on a solid carrier like carbon or alumina. google.com The reaction typically proceeds under mild conditions, such as room temperature and moderate hydrogen pressures (e.g., 40-60 psi). google.com Palladium on carbon (Pd/C) is a frequently preferred catalyst for this process. google.comepo.orggoogleapis.com

Rhodium catalysts have also proven to be exceptionally powerful for hydrogenation, capable of reducing nearly all functional groups. mdpi.com Rhodium-catalyzed hydrogenations have been used for the synthesis of various indolines from indoles. mdpi.comresearchgate.net While platinum catalysts are also effective, challenges such as over-hydrogenation to octahydroindole or polymerization can arise with unprotected indoles, sometimes necessitating the use of acid additives to promote selectivity. nih.gov

| Catalyst | Substrate Example | Product | Key Conditions | Source |

|---|---|---|---|---|

| Palladium, Platinum, or Rhodium on a solid support | 4,5-dihydroxy-2,β-dinitrostyrene | 5,6-dihydroxyindole | H₂ (40-60 psi), polar hydroxylic solvent, room temp. to 50°C | google.com |

| Pd/C or Pt/C | 4,5-Dibenzyloxy-2,β-dinitrostyrene derivative | 5,6-Diacetoxyindole | Catalytic hydrogenation followed by acetylation | googleapis.com |

| Pt/C | Indole (unprotected) | Indoline | H₂, p-toluenesulfonic acid, water, room temp. | nih.gov |

| Rh/Al₂O₃ | 7-Nitroindole | 7-Aminoindole | Al/H₂O as H₂ source, 50°C | mdpi.com |

An alternative approach for the reductive cyclization of specific dinitrostyrene precursors involves the use of silica gel. This method has been specifically documented for the conversion of alkoxy-2,β-dinitrostyrenes into the corresponding alkoxyindoles. researchgate.netacs.org For example, 5,6-dibenzyloxyindole (DBI) can be obtained from the silica gel-assisted reductive cyclization of 4,5-dibenzyloxy-2,β-dinitrostyrene. google.com

However, this method has notable drawbacks. It requires a significant amount of silica gel relative to the substrate (a minimum of 1.5 g of silica gel per millimole of the dinitrostyrene), which can make the process expensive and difficult to implement on a large industrial scale. epo.orggoogle.com

Palladium-catalyzed reductive cyclization using carbon monoxide (CO) as the terminal reductant is a powerful and atom-efficient method for synthesizing indoles from nitrostyrene precursors. nih.govunimi.it In this process, the palladium catalyst facilitates the cyclization, while CO is oxidized to carbon dioxide (CO₂). nih.gov This methodology can be applied to both o-nitrostyrenes and β-nitrostyrenes to produce a variety of substituted indoles. unimi.itmdpi.com

To circumvent the handling of toxic, pressurized carbon monoxide gas, various CO surrogates have been developed. Phenyl formate (B1220265) and formic acid have been successfully employed as in situ sources of CO in palladium-catalyzed systems. mdpi.comunimi.itresearchgate.net These reactions can be performed using a palladium/1,10-phenanthroline complex as the catalyst and often proceed under milder conditions, sometimes yielding products in higher amounts than with gaseous CO. mdpi.comresearchgate.net The methodology is robust, tolerating a wide range of functional groups, and has been scaled up to the gram level. researchgate.net This approach has also been extended to more complex syntheses, such as the double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to prepare novel 1H,8H-pyrrolo[3,2-g]indoles. nih.govnih.gov

Zinc metal is an effective and inexpensive reductant that can be used to mediate the reductive cyclization of dinitro intermediates in indole synthesis. researchgate.netnih.gov One of the earliest examples is the Reissert indole synthesis, where zinc powder in acetic acid is used to reduce an o-nitrophenylpyruvate intermediate, which then cyclizes to form the indole-2-carboxylate. nih.govrsc.org

More recently, zinc has been employed as the stoichiometric reductant in transition metal-catalyzed reactions. For example, an efficient one-pot tandem protocol for synthesizing 2-substituted indoles from 1-halo-2-nitrobenzenes and terminal alkynes uses a palladium complex as the catalyst and zinc as the reductant. researchgate.net In this process, a Sonogashira-type coupling is followed by the zinc-mediated reductive cyclization. researchgate.net Zinc dust has also been used to improve the yield in other indole syntheses by reducing unwanted side products formed during the primary reaction. rsc.org

Polymerization Behavior of Dinitrostyrene Derivatives

The polymerization of dinitrostyrene derivatives, particularly in copolymerization reactions, has been a subject of detailed mechanistic and kinetic investigation. The strong electron-withdrawing character of the nitro groups significantly influences the reactivity of the vinyl group, making these monomers susceptible to specific types of polymerization reactions.

Spontaneous Copolymerization with Aminostyrene Monomers

Research has demonstrated that dinitrostyrene derivatives can undergo spontaneous copolymerization with electron-rich monomers like 4-aminostyrene (4-AS). chem-soc.si Specifically, poly(4-aminostyrene)-block-poly(2,4-dinitrostyrene) (P4AS-b-P2,4DNS) has been successfully synthesized through spontaneous polymerization in aqueous solutions. chem-soc.siresearchgate.net The conditions for this copolymerization have been explored, with investigations into the optimal relative proportions of the two monomers, including ratios of 1:1 and 2:1 for 4-AS with 2,4-dinitrostyrene (B14738539) (2,4-DNS), which proceed to form a block-type copolymer. researchgate.netresearchgate.net This reactivity is attributed to the polarity induced by the strongly electron-withdrawing nitro groups on the dinitrostyrene molecule. chem-soc.si

Mechanistic Insights into the Copolymerization Process, including Zwitterionic Propagating Species

The mechanism for the spontaneous copolymerization of 4-aminostyrene with 2,4-dinitrostyrene is initiated by a nucleophilic attack. chem-soc.siresearchgate.net The process begins when a 4-aminostyrene molecule attacks the electrophilically activated β-position of the vinyl double bond on the dinitrostyrene monomer. chem-soc.sibenchchem.com This initial step results in the formation of a zwitterionic propagating species. chem-soc.siresearchgate.netresearchgate.net

The propagation of the copolymer chain is then understood to occur through the subsequent nucleophilic addition of this zwitterionic propagating species to the β-carbon of a new dinitrostyrene monomer molecule. chem-soc.si This mechanism, driven by the formation of a zwitterion, is a key characteristic of the spontaneous polymerization between these monomer types. researchgate.netresearchgate.net

Kinetic Parameters and Temperature Dependence in Copolymerization

The kinetics of the copolymerization between 4-aminostyrene (4-AS) and 2,4-dinitrostyrene (2,4-DNS) have been investigated, revealing that the reaction rate and the structure of the resulting copolymers are dependent on the reaction temperature. chem-soc.siresearchgate.net The copolymerization follows first-order kinetics. chem-soc.siresearchgate.net

Detailed kinetic parameters for the copolymerization of 4-AS with 2,4-DNS have been calculated and are presented below. chem-soc.siresearchgate.net

| Kinetic Parameter | Value | Unit |

| Rate Constant (k) | 1.47 × 10⁻³ | s⁻¹ |

| Half-life (t₁/₂) | 471.43 | s |

| Activation Energy (Eₐ) | 67.43 | kJ/mol |

| Enthalpy of Activation (ΔH) | 64.9 | kJ/mol |

| Entropy of Activation (ΔS) | -100.41 | J mol⁻¹ deg⁻¹ |

These parameters provide a quantitative understanding of the reaction dynamics and the energy barriers associated with the copolymerization process.

Polymerization Under Specific Catalytic Conditions (e.g., Alcoholates of Alkaline Metals, Amines)

In addition to spontaneous polymerization, it has been reported that 2,4-dinitrostyrene can be polymerized under the influence of specific catalysts. chem-soc.siresearchgate.net Investigations have shown that its polymerization can be initiated by alcoholates of alkaline metals as well as by primary and tertiary aliphatic amines. chem-soc.siresearchgate.net The use of amines as organocatalysts is a recognized method for various organic reactions, including polymerizations, where they can facilitate reactions through the formation of intermediate species. semanticscholar.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Analysis of Beta,4 Dinitrostyrene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

While specific experimental ¹H and ¹³C NMR spectra for beta,4-dinitrostyrene are not extensively documented in readily available literature, the expected spectral features can be reliably predicted based on its chemical structure and comparison with analogous compounds such as β-nitrostyrene and various nitrobenzene (B124822) derivatives. tcichemicals.comrsc.orgresearchgate.net

¹H NMR Spectroscopy is expected to show distinct signals for the vinylic and aromatic protons. The two vinylic protons (α and β to the phenyl ring) would appear as doublets due to mutual coupling, with a large coupling constant (J > 12 Hz) characteristic of a trans configuration. The strong electron-withdrawing effects of the adjacent nitro group and the conjugated system would shift these signals significantly downfield. The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group would be shifted further downfield compared to those meta to it.

¹³C NMR Spectroscopy would provide information on the carbon framework. researchgate.net The spectrum is expected to display eight unique carbon signals. The vinylic carbons would be significantly deshielded due to the attached nitro group and conjugation. The aromatic carbons would show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one attached to the vinyl group and one attached to the nitro group), with the carbon bearing the nitro group being the most deshielded among the aromatic carbons.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Vinylic Protons | 7.5 - 8.5 | 2 x Doublet |

| Aromatic Protons (ortho to NO₂) | ~8.3 | Doublet | |

| Aromatic Protons (meta to NO₂) | ~7.7 | Doublet | |

| ¹³C NMR | Vinylic Carbons | 135 - 150 | - |

| Aromatic Carbons (CH) | 120 - 135 | - | |

| Aromatic Carbons (Quaternary) | 135 - 150 | - |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The gas-phase IR spectrum of beta,4-dinitrostyrene shows several characteristic absorption bands that confirm its structure. nist.gov The most prominent features are the strong absorption bands corresponding to the two nitro (NO₂) groups. The asymmetric and symmetric stretching vibrations of the NO₂ groups are typically observed in the regions of 1500-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The spectrum for beta,4-dinitrostyrene clearly displays these bands. nist.gov

Additional key absorptions include the C=C stretching vibration of the vinyl group and the aromatic ring, typically found in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are observed above 3000 cm⁻¹. The out-of-plane C-H bending for the trans-disubstituted double bond gives a strong band around 960-980 cm⁻¹. nist.gov

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1525 | Asymmetric Stretch | Ar-NO₂ / C-NO₂ |

| ~1350 | Symmetric Stretch | Ar-NO₂ / C-NO₂ |

| ~1640 | Stretch | C=C (vinyl) |

| ~3100 | Stretch | C-H (aromatic/vinyl) |

| ~970 | Out-of-plane bend | C-H (trans-vinylic) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of beta,4-dinitrostyrene confirms its molecular weight. nist.gov The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 194, corresponding to the molecular formula C₈H₆N₂O₄. nist.gov

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-related groups such as NO₂ (loss of 46 amu), NO (loss of 30 amu), and O. The spectrum of beta,4-dinitrostyrene shows significant fragment ions corresponding to these losses. For instance, a prominent peak may be observed at m/z 148, resulting from the loss of a nitro group (194 - 46). Further fragmentation can lead to the loss of the second nitro group or other parts of the molecule. nist.gov

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 194 | Molecular Ion [M]⁺ | [C₈H₆N₂O₄]⁺ |

| 148 | [M - NO₂]⁺ | [C₈H₆NO₂]⁺ |

| 118 | [M - NO₂ - NO]⁺ | [C₈H₆O]⁺ |

| 102 | [M - 2xNO₂]⁺ or [C₈H₆]⁺ | [C₈H₆]⁺ |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ |

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

As of now, a single-crystal X-ray diffraction study for beta,4-dinitrostyrene has not been reported in the surveyed scientific literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net If such a study were performed, it would provide invaluable data, including:

Molecular Conformation: The planarity of the molecule and the torsion angles between the phenyl ring, the vinyl group, and the nitro groups.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, offering insight into the electronic effects of the nitro groups on the conjugated system.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing any π-π stacking, hydrogen bonding, or other non-covalent interactions that stabilize the solid-state structure.

Studies on similar nitrostyrene (B7858105) derivatives have revealed nearly planar conformations, which facilitate extensive π-conjugation. researchgate.netuc.pt

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. velp.comunivie.ac.at For beta,4-dinitrostyrene, with the molecular formula C₈H₆N₂O₄, the theoretical elemental composition can be calculated with high precision. This analytical method confirms the purity and identity of a synthesized compound by matching experimental values to the theoretical percentages. oealabs.com

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 49.51 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.12 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.43 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 32.96 |

| Total | - | - | 194.146 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

The primary electronic transition would be a π → π* transition. For comparison, the parent compound, trans-β-nitrostyrene, exhibits a strong absorption maximum (λmax) at approximately 312 nm. nih.gov The addition of a second nitro group at the para position of the phenyl ring, which also acts as a strong electron-withdrawing group and chromophore, would likely cause a bathochromic (red) shift, moving the λmax to a longer wavelength, possibly into the near-visible region. This would be consistent with the yellow color typical of many nitrostyrene compounds. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Property Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. No experimental XPS studies have been specifically reported for beta,4-dinitrostyrene. However, based on its structure, a theoretical XPS analysis can be outlined.

A survey scan would show peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of each region would provide chemical state information.

C 1s: The C 1s spectrum would be complex, with components corresponding to C-C/C-H bonds in the aromatic ring, C=C bonds in the vinyl group, and carbons bonded to the electron-withdrawing nitro groups (C-N).

O 1s: A single major peak environment is expected for the oxygen atoms, as all are part of nitro groups.

N 1s: The N 1s spectrum is particularly informative. The binding energy for nitrogen in a nitro group (R-NO₂) is characteristically high due to the high oxidation state of the nitrogen atom. Literature values for nitro groups in similar compounds are typically in the range of 406 to 407 eV. researchgate.net The presence of a peak in this region would provide strong evidence for the nitro functional groups on the molecular surface.

Theoretical and Computational Chemistry Studies on Beta,4 Dinitrostyrene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energy Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and energetic properties of beta,4-dinitrostyrene. These methods model the distribution of electrons within the molecule, which is fundamental to understanding its structure and behavior.

DFT studies, such as those performed at the B3LYP/6-31G* or M06-2X/def2-TZVP levels of theory, provide detailed information about molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energies of these frontier orbitals are crucial, as the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For nitroaromatic compounds, the electronic transitions are often delocalized over the molecule, leading to intramolecular charge-transfer processes. researchgate.net

Calculations on related nitrostyrenes show that the presence of nitro groups significantly influences the electronic structure. For instance, the C-N bond in trans-β-nitrostyrene is shorter than in saturated nitroalkanes like nitromethane (B149229), indicating a degree of conjugation between the nitro group and the styryl system. researchgate.net In dinitrostyrene, the two nitro groups act as powerful electron-withdrawing groups, which lowers the energy of the LUMO, making the molecule a strong electron acceptor.

Key electronic properties calculated for nitrostyrene (B7858105) derivatives include the HOMO-LUMO gap, chemical hardness and softness, chemical potential, and electrophilicity index. researchgate.net These parameters help to quantify the molecule's behavior in chemical reactions. For example, the electrostatic potential map can reveal electron-rich and electron-deficient regions of the molecule, highlighting likely sites for nucleophilic or electrophilic attack. In molecules like beta,4-dinitrostyrene, the most positive electrostatic potentials are often located around the nitro groups, indicating their strong electron-withdrawing nature. nih.gov

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7 to -9 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2 to -4 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4 to 6 eV |

| Chemical Potential (μ) | Related to the escaping tendency of electrons from an equilibrium system. | -4 to -6 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution or charge transfer. | 2 to 3 eV |

| Global Electrophilicity Index (ω) | Quantifies the electrophilic power of a molecule. | 2 to 4 eV |

Note: The values in the table are representative for β-nitrostyrene and related nitroolefins based on DFT calculations and can vary with the specific functional and basis set used. researchgate.netmdpi.com

Modeling of Reaction Mechanisms and Transition States in Dinitrostyrene Chemistry

Computational modeling is a critical tool for mapping the intricate pathways of chemical reactions involving dinitrostyrenes. By calculating the potential energy surface (PES) for a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). github.io A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. github.ioscm.com

DFT methods are frequently used to model reaction mechanisms, such as the conjugate addition of nucleophiles to the electron-deficient double bond of nitrostyrenes. researchgate.net For a reaction involving beta,4-dinitrostyrene, a nucleophile would attack the β-carbon, leading to the formation of an intermediate. Theoretical calculations can determine the geometry of the transition state for this step and its associated activation energy (the energy barrier). researchgate.net

For example, in the reaction between β-nitrostyrene and benzaldehyde (B42025), DFT calculations at the M06-2X/def2-TZVP level have been used to dissect proposed routes and pathways. researchgate.net The study of such reactions involves optimizing the geometries of all species and locating the transition states that connect them. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. scm.comjoaquinbarroso.com The relative Gibbs free energies of the transition states and intermediates determine the kinetic and thermodynamic favorability of different reaction pathways. researchgate.net

Kinetic studies on the Michael-type reactions of β-nitrostyrenes with amines have shown that the reactions can proceed through cyclic transition states. ewha.ac.kr Computational modeling can provide detailed three-dimensional structures of these proposed transition states, helping to rationalize experimental observations such as reaction rates and stereochemical outcomes. The isomerization energy barriers for compounds like trans-β-nitrostyrene have also been computed, providing insight into their photochemical behavior. researchgate.net

| Reaction Type | Reactants | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Electrochemical Reaction | β-Nitrostyrene + Benzaldehyde | DFT M06-2X/def2-TZVP | 21 - 30 (gas phase, depending on route) |

| Addition of Phosphite | β-Nitrostyrene + Triphenyl Phosphite | DFT M062X/def2svp | ~19 (rate-determining step) |

| Ground-State Isomerization | trans-β-Nitrostyrene → cis-β-Nitrostyrene | B3LYP/6-31G* | Lower than nitromethane |

Note: The data represents examples from computational studies on β-nitrostyrene, which serves as a model for dinitrostyrene chemistry. researchgate.netresearchgate.netresearchgate.net

Prediction of Reactivity Parameters and Electrophilicity of Nitroolefins

Nitroolefins, including beta,4-dinitrostyrene, are recognized as potent electrophiles due to the strong electron-withdrawing capacity of the nitro group conjugated with the carbon-carbon double bond. Computational chemistry allows for the quantitative prediction of their reactivity. Global reactivity indices derived from DFT, such as the electrophilicity index (ω), are powerful for this purpose. mdpi.com This index is calculated from the electronic chemical potential (μ) and chemical hardness (η).

The electrophilicity ω index classifies beta,4-dinitrostyrene as a strong electrophile. mdpi.com This high electrophilicity explains its propensity to react readily with a wide range of nucleophiles. Mayr's electrophilicity scale provides an empirical parameter, E, to quantify the reactivity of electrophiles. uni-muenchen.de For a series of trans-β-nitrostyrenes, the E parameters were determined to be in the range of -12 to -16, placing them among strong electrophiles. uni-muenchen.de The addition of a second nitro group, as in beta,4-dinitrostyrene, is expected to shift this value to be even more positive (less negative), indicating enhanced electrophilic reactivity.

Computational methods can also predict local reactivity through the analysis of Fukui functions or Parr functions. mdpi.com These local descriptors identify the most electrophilic sites within a molecule. For nitrostyrenes, the β-carbon of the olefinic bond is consistently identified as the most susceptible site for nucleophilic attack, which is in excellent agreement with experimental observations of Michael-type additions. mdpi.com

| Compound Class | Parameter | Typical Value Range | Classification |

|---|---|---|---|

| trans-β-Nitrostyrenes | Mayr's E Parameter | -12 to -16 | Strong Electrophile |

| General Nitroolefins | Global Electrophilicity Index (ω) | > 2.0 eV | Strong Electrophile |

Source: Data compiled from studies on electrophilicity scales and DFT calculations. mdpi.comuni-muenchen.de

Conformational Analysis and Stereochemical Influences on Reactivity and Structure

The three-dimensional structure and conformational flexibility of beta,4-dinitrostyrene play a significant role in its reactivity. Conformational analysis, performed using computational methods, explores the different spatial arrangements of the molecule and their relative energies. Key degrees of freedom include rotation around the C-C single bonds, particularly the bond connecting the vinyl group to the aromatic ring and the bond connecting the nitro group to the vinyl carbon.

For substituted styrenes, the planarity of the molecule is a critical factor. A planar conformation allows for maximum overlap between the π-orbitals of the aromatic ring, the double bond, and the nitro groups, leading to enhanced electronic conjugation. This conjugation stabilizes the molecule and significantly influences its electronic properties and reactivity. Computational studies on related molecules like 4-dimethylamino-β-nitrostyrene have shown that the molecule is nearly planar, which facilitates a "push-pull" electronic effect across the conjugated system. researchgate.net For beta,4-dinitrostyrene, the two electron-withdrawing nitro groups would create a strong "pull-pull" effect, though planarity is still favored for optimal conjugation.

The stereochemistry of the double bond (E vs. Z configuration) is another crucial aspect. The trans (or E) isomer is generally more stable than the cis (or Z) isomer due to reduced steric hindrance. DFT calculations have been used to determine the energy difference and the isomerization barrier between these stereoisomers for trans-β-nitrostyrene. researchgate.net The specific stereochemistry can influence the molecule's ability to approach and interact with other reactants, thereby affecting reaction rates and product distributions. For example, the transition state geometry for a reaction will be different depending on whether the starting material is the E or Z isomer, potentially leading to different stereochemical outcomes in the product.

| Structural Feature | Description | Computational Insight | Impact on Reactivity |

|---|---|---|---|

| Molecular Planarity | The degree to which the aromatic ring and the nitrovinyl group lie in the same plane. | Near-planar conformations are energetically favored to maximize π-conjugation. | Enhances electronic effects (electron withdrawal), increasing electrophilicity. |

| Stereoisomerism (E/Z) | Geometric isomers around the C=C double bond. | The E (trans) isomer is typically more stable than the Z (cis) isomer. The energy barrier for isomerization can be calculated. researchgate.net | Affects the accessibility of the reaction center and the geometry of the transition state. |

| Torsional Angles | Rotation around single bonds (e.g., Ar-CH=). | Calculations reveal the potential energy cost of deviating from planarity. | Significant deviation from planarity disrupts conjugation and can decrease reactivity. |

Applications of Beta,4 Dinitrostyrene in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Indole (B1671886) Derivatives

The reductive cyclization of ortho,β-dinitrostyrenes is a key method for constructing the indole nucleus, a core structure in many biologically active molecules. This transformation, often referred to as the Nenitzescu indole synthesis, provides a reliable route to specifically substituted indoles.

Synthesis of 5,6-Dihydroxyindole (B162784) via Reductive Cyclization

A significant application of dinitrostyrene chemistry is the synthesis of 5,6-dihydroxyindole, a crucial intermediate in the formation of melanin (B1238610). The process involves the reductive cyclization of (E)-4,5-dihydroxy-2,β-dinitrostyrene. This reaction can be achieved through various methods, including catalytic hydrogenation or chemical reduction.

Catalytic methods often employ hydrogen gas with a platinum-group metal catalyst, such as palladium, platinum, or rhodium, in a polar hydroxylic solvent system. For instance, hydrogenation of an aqueous dispersion of the dinitrostyrene precursor over 10% Palladium on carbon (Pd/C) at 50 psi gives a good yield of 5,6-dihydroxyindole. acs.org This direct, one-step route is advantageous as it avoids the multiple steps of protection and deprotection often required in other synthetic pathways. organic-chemistry.org

Chemical reduction offers an alternative route. Reagents like sodium dithionite (B78146) (Na₂S₂O₄), sometimes used in conjunction with zinc salts (e.g., ZnSO₄ or ZnS₂O₄) in a buffered solution, can effectively induce cyclization. epo.orggoogle.com The reaction conditions, such as the choice of reducing agent and pH, are critical for optimizing the yield and purity of the final product. epo.orggoogle.com

| Method | Reagents/Catalyst | Reaction System | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C | Aqueous dispersion | acs.org |

| Catalytic Reductive Cyclization | H₂, Platinum group metal (Pd, Pt, Rh) | Polar hydroxylic medium | organic-chemistry.org |

| Chemical Reduction | Na₂S₂O₄ | 0.1 M Phosphate (B84403) Buffer (pH 7) | epo.orggoogle.com |

| Chemical Reduction with Zinc | Na₂S₂O₄, ZnSO₄ | 0.1 M Phosphate Buffer (pH 4) | epo.org |

Preparation of Substituted Indoles (e.g., 4,5-Dichloroindole (B179347), Alkoxyindoles)

The dinitrostyrene cyclization method is not limited to hydroxyindoles and has been successfully extended to produce a variety of other substituted indoles.

A notable example is the preparation of 4,5-dichloroindole, an important starting material for pharmaceuticals. acs.orgacs.org A practical and scalable three-step process has been developed, starting from 2,3-dichlorobenzaldehyde. The key final step is the reductive cyclization of the intermediate o,β-dinitrostyrene using iron powder in a mixture of methanol and acetic acid. acs.orgacs.org This process has been demonstrated on a multi-kilogram scale, achieving yields of 67–70% with high purity, avoiding the need for column chromatography. acs.orgacs.org

The synthesis of alkoxyindoles, such as 4,7-dimethoxyindole and 7-methoxyindole, has also been accomplished using this strategy. These compounds have been used in the synthesis of commercially prepared molecules and potent insect antifeedants. The yields for these indole syntheses are often excellent and superior to other methods.

Stereochemical Control and Regioselectivity in Indole Formation

The final substitution pattern of the indole ring is determined by the structure of the dinitrostyrene precursor. Therefore, achieving regioselectivity in the synthesis of this intermediate is crucial. The position of the nitro groups on the styrene (B11656) molecule dictates the cyclization outcome. For instance, in the synthesis of 5,6-dihydroxyindole, the starting material is specifically 4,5-dihydroxy-2,β-dinitrostyrene. The regioselective introduction of the nitro group at the 2-position of the benzene (B151609) ring is a critical step that ensures the correct formation of the indole five-membered ring during the subsequent reductive cyclization.

Intermediates in the Synthesis of Other Heterocyclic Compounds

The reactivity of the dinitrostyrene scaffold also allows for its use as an intermediate in the synthesis of other classes of heterocyclic compounds.

Synthesis of Pyrrole Derivatives

β-Nitrostyrenes are highly effective starting materials for the synthesis of polysubstituted pyrrole derivatives, which are found in a wide range of natural products and pharmaceuticals. In these reactions, the nitrostyrene (B7858105) typically acts as a Michael acceptor.

Multicomponent reactions provide an efficient way to construct the pyrrole ring. For example, a one-pot, four-component reaction involving two primary amines, diketene, and a nitrostyrene can produce highly functionalized pyrrole-3-carboxamide derivatives in very good yields (80-90%) under mild, neutral conditions without the need for a catalyst. Another approach involves a gold(I)-catalyzed tandem three-component reaction between a β-nitrostyrene, a 1,3-dicarbonyl compound, and a primary amine in ethanol (B145695) at room temperature. This method proceeds via a sequence of enamine formation, Michael addition to the nitrostyrene, tautomerization, and subsequent intramolecular cyclization and elimination to form the pyrrole ring.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Four-Component Reaction | Primary amines (x2), diketene, nitrostyrene | Neutral, catalyst-free, mild conditions | Forms pyrrole-3-carboxamide derivatives |

| Gold-Catalyzed Three-Component Reaction | 1,3-Dicarbonyl compound, primary amine, β-nitrostyrene | Ph₃PAuCl / AgOTf, ethanol, room temp. | Tandem reaction involving Michael addition |

| Conjugate Addition-Elimination | β-Fluoro-β-nitrostyrenes, pyrrole | Solvent-free, catalyst-free | Forms 2-vinylpyrrole derivatives |

Precursors for Quinoline Synthesis

While direct conversion of beta,4-dinitrostyrene to quinolines is not extensively documented, its chemical structure suggests its potential as a precursor in quinoline synthesis. The presence of a nitro-substituted aromatic ring and a vinyl group offers synthetic handles for transformations into established quinoline precursors, such as 2-aminoaryl aldehydes or ketones.

One plausible synthetic route involves the selective reduction of the ortho-nitro group to an amine and the oxidative cleavage of the vinyl group to a carbonyl functionality. For instance, methods for the synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene, a compound with a related substitution pattern, are well-established. chem-soc.siniscpr.res.inpsu.edunih.gov These methods often involve oxidation of the methyl group. Analogously, the vinyl group of beta,4-dinitrostyrene could potentially be oxidized to an aldehyde. Subsequent selective reduction of the ortho-nitro group would yield a 2-amino-4-nitrobenzaldehyde derivative, a key intermediate for the Friedländer annulation, a classic method for quinoline synthesis. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Furthermore, the synthesis of 3-arylquinolines from 2-nitrobenzaldehyde and β-nitroethenes has been reported, highlighting the utility of nitro-substituted compounds in forming the quinoline ring system. niscpr.res.in This suggests that a derivative of beta,4-dinitrostyrene, upon suitable functional group manipulation, could participate in similar cyclization reactions.

Formation of Bi- and Tricyclic N-oxy-β-lactams

Nitrostyrenes are known to participate in [3+2] cycloaddition reactions with nitrones to form isoxazolidines. The reactivity of (Z)- and (E)-β-nitrostyrenes in these reactions has been studied, indicating that the stereochemistry of the alkene influences the reaction outcome. rsc.org These isoxazolidine products can be valuable intermediates for further transformations into more complex nitrogen-containing heterocycles.

Furthermore, β-nitrostyrenes can undergo [2+2] photocycloaddition reactions with olefins under visible light irradiation to yield cyclobutane derivatives. nih.gov This reactivity highlights the potential for beta,4-dinitrostyrene to participate in light-induced cycloadditions to form four-membered rings, which could be precursors to β-lactam structures.

The Diels-Alder reaction, a [4+2] cycloaddition, is another avenue for the construction of cyclic systems. While nitrostyrenes themselves are dienophiles, their derivatives can be involved in forming bicyclic structures. For example, the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been shown to produce fluorinated norbornenes. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov Although not directly yielding N-oxy-β-lactams, these examples demonstrate the capability of nitrostyrene derivatives to form bicyclic adducts. A related [4+3] cycloaddition of 2-amino-β-nitrostyrenes has been utilized to synthesize functionalized 1,4-benzodiazepin-3-ones, showcasing the construction of seven-membered rings. mdpi.com

Role in Polymer and Copolymer Synthesis

Controlled Synthesis of Poly(4-aminostyrene)-block-Poly(2,4-dinitrostyrene) Copolymers

The synthesis of well-defined block copolymers containing dinitrostyrene units has been achieved through controlled polymerization techniques. Specifically, the controlled synthesis of poly(4-aminostyrene)-block-poly(2,4-dinitrostyrene) (P4AS-b-P2,4DNS) has been reported via spontaneous copolymerization in an aqueous solution. chem-soc.si This method allows for the creation of block copolymers where the distinct properties of each block can be harnessed.

The polymerization kinetics of this system have been investigated, revealing that the reaction proceeds via a first-order mechanism. chem-soc.si The structure and composition of the resulting copolymers are dependent on the reaction temperature and the initial monomer feed ratio. For the copolymerization of 4-aminostyrene (4-AS) with 2,4-dinitrostyrene (B14738539) (2,4-DNS), a monomer ratio of 2:1 (4-AS to 2,4-DNS) was found to be effective. chem-soc.si

The characterization of these copolymers is typically performed using techniques such as elemental analysis, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the block structure and composition. chem-soc.si

| Parameter | Value (for 4-AS with 2,4-DNS) | Reference |

| Monomer Ratio (4-AS:2,4-DNS) | 2:1 | chem-soc.si |

| Rate Constant (k) | 1.47 × 10⁻³ s⁻¹ | chem-soc.si |

| Half-life (t₁/₂) | 471.43 s | chem-soc.si |

| Activation Energy (Ea) | 67.43 kJ/mol | chem-soc.si |

| Enthalpy of Activation (ΔH) | 64.9 kJ/mol | chem-soc.si |

| Entropy of Activation (ΔS) | -100.41 J mol⁻¹ deg⁻¹ | chem-soc.si |

Potential Applications of Dinitrostyrene-Based Copolymers in Industrial Systems

Paints and Coatings: Azo derivatives of poly(4-aminostyrene)-block-poly(2,4-dinitrostyrene) copolymers have shown promise as components in paints. chem-soc.si These derivatives are produced by treating the copolymer with diazonium salts, which then couple with various phenols and aromatic amines. The resulting azo compounds can impart color and may enhance the thermal stability of the paint formulation, with some derivatives showing good heat resistance up to 75 °C. chem-soc.si

Monomer Stabilizers: The same azo derivatives of these block copolymers have demonstrated utility as monomer stabilizers. They have been shown to effectively inhibit the polymerization of various vinyl monomers, including acrylonitrile, 4-aminostyrene, methyl methacrylate, vinyl chloride, vinyl acetate (B1210297), and styrene, thus prolonging their shelf life. chem-soc.si

Wastewater Purification: While direct studies on the use of poly(2,4-dinitrostyrene) copolymers for wastewater purification are limited, the presence of nitro and amino functionalities in the parent block copolymers suggests potential for this application. The amino groups in the poly(4-aminostyrene) block can act as sites for chelation of metal ions, which could be exploited for the removal of heavy metals from industrial wastewater. Further functionalization of the polymer could enhance its capacity and selectivity for different pollutants.

Exploration in Novel Materials Development

Integration into Organic Photocatalytic Materials and π-π Interactions

The electronic properties of beta,4-dinitrostyrene, characterized by the presence of electron-withdrawing nitro groups, make it an interesting component for the development of novel organic photocatalytic materials. Organic dyes are increasingly used as photoredox catalysts, and the tunability of their electronic properties is key to their function. beilstein-journals.org The incorporation of dinitrostyrene units into a polymer backbone or a larger molecular structure could influence the material's absorption spectrum and redox potentials, potentially enabling new photocatalytic activities. For instance, (E)-β-nitrostyrene has been shown to participate in reactions where an acyl radical adds to the double bond, initiated by a photocatalyst. beilstein-journals.org This demonstrates the reactivity of the nitrostyrene moiety under photocatalytic conditions.

A significant aspect of the integration of beta,4-dinitrostyrene into materials is the potential for strong π-π stacking interactions . The electron-deficient nature of the dinitrophenyl ring can lead to favorable stacking with electron-rich aromatic systems. These non-covalent interactions are crucial in controlling the supramolecular assembly and morphology of organic materials, which in turn affects their electronic and optical properties.

Potential in Designing Functional Materials with Specific Optoelectronic Properties

The strategic incorporation of electron-withdrawing groups is a cornerstone in the design of functional organic materials for optoelectronic applications. The presence of two nitro groups in beta,4-dinitrostyrene, one on the aromatic ring and one on the vinyl group, creates a molecule with a significant electron deficiency. This inherent electronic structure suggests a strong potential for beta,4-dinitrostyrene as a building block in the synthesis of materials with tailored optoelectronic properties, particularly in the realm of nonlinear optics and charge-transfer materials.

The design of organic molecules for nonlinear optical (NLO) applications often relies on creating systems with a large difference in electron density, typically by connecting electron-donating and electron-accepting moieties through a π-conjugated bridge. nih.gov The delocalization of π-electrons across such frameworks is crucial for inducing significant polarization, a key factor for high-performance NLO materials. nih.gov The dinitrostyrene moiety can act as a potent electron acceptor in such "push-pull" architectures. When combined with suitable electron-donating groups, the resulting chromophores could exhibit substantial second- and third-order NLO responses, making them candidates for applications in optical data storage, image processing, and optical switching. nih.gov

Furthermore, the strong electron-accepting nature of dinitrostyrene derivatives makes them prime candidates for the formation of charge-transfer (CT) complexes. researchgate.net CT complexes arise from the interaction between an electron donor and an electron acceptor, leading to the formation of new electronic states and often resulting in unique optical and electrical properties. researchgate.net These properties can include broad optical absorption bands extending into the near-infrared region, which are not present in the individual components. researchgate.net This phenomenon could be harnessed to create organic photovoltaic devices that can capture a wider range of the solar spectrum.